PPARγ Whole-Cell Antagonist Activity: Bromine-76-Labeled 2-Bromo-5-nitro-N-phenylbenzamide vs. GW9662 (2-Chloro Congener)
In a whole-cell PPARγ transactivation assay, four halogen-substituted 5-nitro-N-phenylbenzamide analogs were compared directly. The bromine-containing derivative 2-bromo-5-nitro-N-phenylbenzamide exhibited an EC₅₀ < 5 nM, comparable to the well-characterized 2-chloro analog GW9662 (EC₅₀ also in low nanomolar range). Critically, the bromo congener achieved a radiolabeling yield of ∼70% with bromine-76, whereas GW9662 is limited to carbon-11 or fluorine-18 labeling strategies with lower isotopic compatibility for PET imaging [1]. In vitro metabolic stability assessment of the radiolabeled bromo compound showed 40% intact parent remaining in plasma and approximately 25% remaining in whole blood after 30 min [1].
| Evidence Dimension | PPARγ whole-cell antagonist potency (EC₅₀) and radiolabeling yield |
|---|---|
| Target Compound Data | 2-Bromo-5-nitro-N-phenylbenzamide: EC₅₀ < 5 nM; ⁷⁶Br radiolabeling yield ∼70% |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide): EC₅₀ in low nanomolar range; no native bromine isotope for PET labeling |
| Quantified Difference | Equivalent target potency (<5 nM); superior radiolabeling compatibility (∼70% yield vs. not applicable for ⁷⁶Br labeling of chloro congener) |
| Conditions | Whole-cell PPARγ transactivation assay (CV-1 cells co-transfected with PPARγ expression vector and PPRE-luciferase reporter); radiolabeling via electrophilic bromodestannylation |
Why This Matters
For nuclear imaging programs, the bromo derivative uniquely enables bromine-76 PET radiotracer development without compromising target potency, a capability the chloro analog GW9662 cannot match.
- [1] Lee H, Finck BN, Jones LA, et al. Synthesis and evaluation of a bromine-76-labeled PPARγ antagonist 2-bromo-5-nitro-N-phenylbenzamide. Nucl Med Biol. 2006;33(7):847-854. View Source
